Cyclopropane, hexylidene-
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Overview
Description
Cyclopropane, hexylidene- is a compound that belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds. Cyclopropane itself is a three-membered ring structure with significant ring strain due to its small size and bond angles. The addition of a hexylidene group to cyclopropane introduces further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane derivatives, including cyclopropane, hexylidene-, can be synthesized through various methods. One common method involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction between the carbene and the double bond of an alkene results in the formation of a cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves catalytic processes. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings into various substrates . These methods are efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, hexylidene- undergoes various types of chemical reactions, including:
Oxidation: Cyclopropane rings can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Reduction reactions can open the cyclopropane ring, leading to linear or branched hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of UV light.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Linear or branched alkanes.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
Cyclopropane, hexylidene- and its derivatives have various applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropane, hexylidene- involves its interaction with various molecular targets. Cyclopropane derivatives can act as NMDA receptor antagonists, inhibiting the receptor’s activity . They can also inhibit AMPA receptors and nicotinic acetylcholine receptors, and activate certain potassium channels . These interactions can lead to various physiological effects, making cyclopropane derivatives useful in medicinal chemistry.
Comparison with Similar Compounds
Cyclopropane, hexylidene- can be compared with other cycloalkanes such as cyclobutane, cyclopentane, and cyclohexane:
Cyclopropane: High ring strain and reactivity due to small ring size.
Cyclobutane: Slightly larger ring with less strain but still reactive.
Cyclopentane: Lower ring strain and more stable.
Cyclohexane: Minimal ring strain and highly stable.
Properties
CAS No. |
91509-06-7 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
hexylidenecyclopropane |
InChI |
InChI=1S/C9H16/c1-2-3-4-5-6-9-7-8-9/h6H,2-5,7-8H2,1H3 |
InChI Key |
CWEUEFOTOHQTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C1CC1 |
Origin of Product |
United States |
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